molecular formula C15H19NO2S B4423397 N-(1-methylbutyl)-2-naphthalenesulfonamide

N-(1-methylbutyl)-2-naphthalenesulfonamide

Cat. No. B4423397
M. Wt: 277.4 g/mol
InChI Key: XNKGUBRNYNBODF-UHFFFAOYSA-N
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Description

N-(1-methylbutyl)-2-naphthalenesulfonamide, also known as MNBSA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-(1-methylbutyl)-2-naphthalenesulfonamide's mechanism of action involves its ability to bind to specific targets, such as proteins or enzymes. This binding can result in changes to the target's structure or activity, leading to various effects. For example, this compound's binding to cancer cells can induce apoptosis, while its binding to enzymes can increase their stability and activity.
Biochemical and Physiological Effects
This compound's biochemical and physiological effects depend on its specific target and the context in which it is used. In cancer cells, this compound has been shown to induce apoptosis by activating caspases, which are enzymes involved in programmed cell death. This compound's binding to proteins can result in changes to their structure or activity, affecting their function in various biological processes. This compound's use in enzyme immobilization can increase enzyme stability and activity, leading to improved catalytic efficiency.

Advantages and Limitations for Lab Experiments

N-(1-methylbutyl)-2-naphthalenesulfonamide's advantages for lab experiments include its ability to selectively bind to specific targets, facilitating their isolation or modification. This compound's use in enzyme immobilization can also increase enzyme stability and activity, leading to improved catalytic efficiency. However, this compound's limitations include its potential toxicity and the need for careful handling and disposal. This compound's use in cancer therapy also requires further research to determine its effectiveness and safety.

Future Directions

There are several potential future directions for N-(1-methylbutyl)-2-naphthalenesulfonamide research, including its use in drug delivery, biosensors, and biocatalysis. This compound's ability to selectively bind to specific targets makes it a promising candidate for drug delivery, where it can be used to target specific cells or tissues. This compound's use in biosensors can also be explored, where it can be used to detect specific proteins or enzymes. Additionally, this compound's use in biocatalysis can be further studied, where it can be used to improve the efficiency and selectivity of enzyme reactions.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound's ability to selectively bind to specific targets makes it a promising candidate for various applications, and further research is needed to explore its full potential.

Scientific Research Applications

N-(1-methylbutyl)-2-naphthalenesulfonamide has been studied for its potential use in various fields, including cancer therapy, protein purification, and enzyme immobilization. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been used as a ligand for protein purification, as it can selectively bind to certain proteins and facilitate their isolation. Additionally, this compound has been used in enzyme immobilization, where it can be used to attach enzymes to solid surfaces, increasing their stability and activity.

properties

IUPAC Name

N-pentan-2-ylnaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-3-6-12(2)16-19(17,18)15-10-9-13-7-4-5-8-14(13)11-15/h4-5,7-12,16H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKGUBRNYNBODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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